4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their rigid, planar structures that incorporate both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multi-step reactions. The regioselectivity of the reaction can be controlled using specific leaving groups, and the initial condensation often proceeds via an addition–elimination mechanism . Industrial production methods may involve optimizing these steps to improve yield and scalability .
Chemical Reactions Analysis
4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the development of new molecules with potential therapeutic properties . In biology, it has been studied for its enzymatic inhibitory activity, which could lead to the development of new drugs . In medicine, it has shown promise as an antitumor agent . Additionally, its unique photophysical properties make it useful in material science .
Mechanism of Action
The mechanism of action of 4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine stands out due to its unique combination of the pyrazole and morpholine moieties . Similar compounds include 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C16H21N5O3 |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21N5O3/c1-12-10-15(21-14(18-12)2-3-17-21)20-6-9-24-13(11-20)16(22)19-4-7-23-8-5-19/h2-3,10,13H,4-9,11H2,1H3 |
InChI Key |
QUZWATGHEDJROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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